An In-depth Technical Guide to the Physical and Chemical Properties of 5,8-Dimethylquinoxaline
An In-depth Technical Guide to the Physical and Chemical Properties of 5,8-Dimethylquinoxaline
Abstract
5,8-Dimethylquinoxaline, a member of the quinoxaline family of heterocyclic compounds, represents a significant scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and spectroscopic characterization. Drawing upon established principles of heterocyclic chemistry and data from analogous structures, this document serves as a technical resource for researchers engaged in the study and application of quinoxaline derivatives. Particular emphasis is placed on the practical aspects of its handling, synthesis, and characterization, providing a foundation for its use in drug discovery and development.
Introduction to 5,8-Dimethylquinoxaline: A Privileged Scaffold
Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is a cornerstone in the development of a wide array of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] The strategic placement of substituents on the quinoxaline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity.
5,8-Dimethylquinoxaline, with methyl groups adorning the benzene portion of the ring system, presents a unique combination of lipophilicity and potential for further functionalization. The electron-donating nature of the methyl groups influences the reactivity of the aromatic system, making it a versatile intermediate for the synthesis of more complex molecules. This guide will delve into the fundamental properties of this compound, providing the necessary insights for its effective utilization in a research and development setting.
Physicochemical Properties
While experimentally determined data for 5,8-dimethylquinoxaline is not extensively reported in publicly available literature, its properties can be reliably predicted and understood through computational methods and comparison with structurally similar compounds.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | 5,8-dimethylquinoxaline | [2] |
| CAS Number | 64931-22-2 | [3] |
| Molecular Formula | C₁₀H₁₀N₂ | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| Canonical SMILES | CC1=C2C(=C(C=C1)C)N=CC=N2 | [2] |
| InChIKey | DJKCYDWCXGFKKL-UHFFFAOYSA-N | [2] |
Predicted and Comparative Physical Properties
The physical state and solubility of 5,8-dimethylquinoxaline can be inferred from data available for related compounds. For instance, 2,3-dimethylquinoxaline is a beige crystalline powder with a melting point of 104-108 °C.[4] Given the structural similarities, 5,8-dimethylquinoxaline is also expected to be a solid at room temperature.
| Property | Predicted/Comparative Value | Notes and References |
| Melting Point | Expected to be a crystalline solid. | 2,3-Dimethylquinoxaline has a melting point of 104-108 °C.[4] |
| Boiling Point | ~275 °C (predicted) | PubChem CID: 594104[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF). | 5-Methylquinoxaline is freely soluble in organic solvents. |
| logP (o/w) | 1.9 (computed) | A measure of lipophilicity.[2] |
| Topological Polar Surface Area | 25.8 Ų | [2] |
Synthesis of 5,8-Dimethylquinoxaline
The most direct and widely employed method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For 5,8-dimethylquinoxaline, the logical precursors are 2,5-dimethyl-1,2-phenylenediamine and glyoxal.
Proposed Synthetic Protocol
Reaction: Condensation of 2,5-dimethyl-1,2-phenylenediamine with glyoxal.
Materials:
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2,5-dimethyl-1,2-phenylenediamine
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Glyoxal (40% aqueous solution)
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Ethanol (or a similar suitable solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
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In a round-bottom flask, dissolve 2,5-dimethyl-1,2-phenylenediamine (1 equivalent) in ethanol.
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Add a catalytic amount of glacial acetic acid to the solution.
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To this stirring solution, add glyoxal (1.1 equivalents) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,8-dimethylquinoxaline.
Caption: Synthetic workflow for 5,8-Dimethylquinoxaline.
Chemical Reactivity
The chemical reactivity of 5,8-dimethylquinoxaline is governed by the interplay of the electron-rich benzene ring, the electron-deficient pyrazine ring, and the reactive methyl groups.
Electrophilic Aromatic Substitution
The benzene ring is activated towards electrophilic aromatic substitution by the two electron-donating methyl groups. Substitution is expected to occur at the C-6 and C-7 positions, which are ortho and para to the methyl groups.
Reactivity of the Pyrazine Ring
The pyrazine ring is generally resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atoms. However, it can undergo nucleophilic substitution, particularly if a good leaving group is present on the ring.
Reactions of the Methyl Groups
The methyl groups can undergo a variety of reactions typical of benzylic positions. These include:
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Oxidation: Oxidation of the methyl groups can lead to the corresponding carboxylic acids or aldehydes.
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Halogenation: Free-radical halogenation can introduce halogen atoms onto the methyl groups.
Caption: Reactivity profile of 5,8-Dimethylquinoxaline.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 5,8-dimethylquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2, H-3 | ~8.8 | Singlet | - |
| H-6, H-7 | ~7.5 | Singlet | - |
| -CH₃ (C5, C8) | ~2.6 | Singlet | - |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and methyl carbons.
| Carbon(s) | Expected Chemical Shift (ppm) |
| C-2, C-3 | ~145 |
| C-4a, C-8a | ~140 |
| C-5, C-8 | ~135 |
| C-6, C-7 | ~128 |
| -CH₃ | ~20 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=N and C=C stretching vibrations of the quinoxaline core.
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 158.20, corresponding to the molecular weight of 5,8-dimethylquinoxaline.[2]
Applications in Drug Development
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[6][7] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many quinoxaline derivatives, particularly quinoxaline-5,8-diones, have shown potent cytotoxic effects against various cancer cell lines.[6]
-
Antimicrobial Activity: The quinoxaline ring system is found in several natural and synthetic antimicrobial agents.[8]
-
Kinase Inhibition: The planar aromatic system of quinoxalines makes them suitable for binding to the ATP-binding sites of various kinases, which are important targets in cancer therapy.[9]
5,8-Dimethylquinoxaline serves as a valuable starting material for the synthesis of novel quinoxaline-based drug candidates. The methyl groups provide handles for further chemical modification, allowing for the generation of libraries of compounds for biological screening.
Caption: Role of 5,8-Dimethylquinoxaline in drug development.
Conclusion
5,8-Dimethylquinoxaline is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its expected reactivity and spectroscopic features. As research into novel therapeutic agents continues, the strategic use of well-characterized building blocks like 5,8-dimethylquinoxaline will be paramount to the successful development of the next generation of pharmaceuticals.
References
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Chung, H. et al. (2005). Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. Bioorganic & Medicinal Chemistry Letters, 15(14), 3380-3384. [Link]
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Li, Y. et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 110, 117865. [Link]
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Ewing, D. F. (1976). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 359-363. [Link]
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TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]
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Sain, A. et al. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 61B(3), 377-383. [Link]
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Semantic Scholar. (2006). Reaction of quinoxaline derivatives with nucleophilic reagents. [Link]
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Varala, R. et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. [Link]
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Varala, R. et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. [Link]
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Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594104, 5,8-Dimethylquinoxaline. PubChem. [Link]
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Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2015(6), 203-233. [Link]
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Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Abbas, H. S., & Ammar, Y. A. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(10), 1344. [Link]
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